![molecular formula C9H9ClN4 B1492106 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine CAS No. 2098088-31-2](/img/structure/B1492106.png)
4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine
Overview
Description
“4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” is a compound that belongs to the pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of “4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” involves a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
Molecular Structure Analysis
The structure of the synthesized compound was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .
Chemical Reactions Analysis
The chemical reaction of “4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” involves the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, which produces selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Physical And Chemical Properties Analysis
The compound “4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” has a molecular weight of 180.6 .
Scientific Research Applications
1. Tautomeric Forms and Molecular Recognition in Drug Action
Pyrimidines, including derivatives like 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine, play a crucial role in biology and medicine. Their significance is highlighted in their presence in DNA bases and the dependency of pharmaceuticals' targeted action on molecular recognition processes involving hydrogen bonding. Specifically, different tautomeric forms of aminopyrimidine cations, akin to the 4-chloro derivative, demonstrate varied hydrogen bonding and crystalline structures, impacting their pharmaceutical applications (Rajam et al., 2017).
2. Synthesis and Potential Pharmacological Properties
The synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a close derivative, underlines its role as an intermediate for other disubstituted pyrimidines. These compounds may possess useful pharmacological properties, indicating the potential of the 4-chloro derivative in drug development (Ogurtsov & Rakitin, 2021).
3. Role in Antibacterial and Anticancer Research
Innovative pyrazolo[1,5-a]pyrimidine derivatives, related to the 4-chloro compound, have been synthesized and characterized with antibacterial activity. The exploration of their interactions with plasma proteins like bovine serum albumin (BSA) offers insights into their potential medical applications, including as antibacterial and anticancer agents (He et al., 2020).
4. Anticonvulsant and Tranquilizer Properties
Compounds similar to 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine, specifically condensed thienopyrimidines, have been developed and evaluated for their anticonvulsant and tranquilizer properties. This research broadens the understanding of such compounds' potential therapeutic uses in neurology and psychiatry (Oganisyan et al., 2007).
5. Potential in Antiviral Research
Investigations into 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which share structural similarities with the 4-chloro derivative, have unveiled their notable antiviral properties. This research contributes to the understanding of pyrimidines as valuable candidates in antiviral drug discovery, with applications in diseases like measles (Munier-Lehmann et al., 2015).
Mechanism of Action
While the specific mechanism of action for “4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” is not provided in the search results, pyrimidines in general have been known to exhibit various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-(2,5-dimethylpyrazol-3-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYNMYXGTIMMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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